Cas no 446286-92-6 (5-Bromo-N-methylpyrazin-2-amine)

5-Bromo-N-methylpyrazin-2-amine is a synthetic organic compound with diverse applications in medicinal chemistry. It is characterized by its bromo substituent and the presence of a pyrazine ring, which offers unique chemical properties. This compound is highly valued for its synthetic versatility and is often utilized in the synthesis of biologically active molecules. Its structural features make it suitable for research and development in pharmaceuticals and agrochemicals, where it can be a key intermediate for the preparation of various compounds.
5-Bromo-N-methylpyrazin-2-amine structure
446286-92-6 structure
Product Name:5-Bromo-N-methylpyrazin-2-amine
CAS No:446286-92-6
MF:C5H6BrN3
MW:188.025239467621
MDL:MFCD09881407
CID:324602
PubChem ID:45480291
Update Time:2025-10-16

5-Bromo-N-methylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N-methylpyrazin-2-amine
    • 2-Pyrazinamine,5-bromo-N-methyl-
    • (5-Bromo-pyrazin-2-yl)-methyl-amine
    • N10144
    • SCHEMBL2628922
    • MB08140
    • EN300-316609
    • AKOS006312065
    • DS-5619
    • WSA28692
    • 446286-92-6
    • AM86980
    • A872493
    • DTXSID40670286
    • MFCD09881407
    • 5-BROMO-2-(METHYLAMINO)PYRAZINE
    • MDL: MFCD09881407
    • Inchi: 1S/C5H6BrN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9)
    • InChI Key: GJVFQZGJWPCJSP-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=N1)NC

Computed Properties

  • Exact Mass: 186.97500
  • Monoisotopic Mass: 186.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 88.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8A^2
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.686
  • Boiling Point: 259.874°C at 760 mmHg
  • Flash Point: 110.968°C
  • Refractive Index: 1.631
  • PSA: 37.81000
  • LogP: 1.35380

5-Bromo-N-methylpyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-N-methylpyrazin-2-amine Pricemore >>

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5-Bromo-N-methylpyrazin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:446286-92-6)5-Bromo-N-methylpyrazin-2-amine
Order Number:A872493
Stock Status:in Stock
Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:34
Price ($):184.0/530.0/785.0/1556.0
Email:sales@amadischem.com

Additional information on 5-Bromo-N-methylpyrazin-2-amine

Introduction to 5-Bromo-N-methylpyrazin-2-amine (CAS No. 446286-92-6)

5-Bromo-N-methylpyrazin-2-amine, with the CAS number 446286-92-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom and a methyl group attached to a pyrazine ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 5-Bromo-N-methylpyrazin-2-amine can be represented as C6H7BrN3. The presence of the bromine atom imparts significant electronic and steric effects, influencing the compound's reactivity and biological properties. The methyl group, on the other hand, enhances the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and interact with various cellular targets.

In recent years, 5-Bromo-N-methylpyrazin-2-amine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes and receptors. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are key regulators of cellular signaling pathways involved in cancer progression and inflammation.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the ability of 5-Bromo-N-methylpyrazin-2-amine to selectively inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that plays a crucial role in cell cycle regulation. By blocking CDK4, this compound can effectively halt the proliferation of cancer cells, making it a promising candidate for the development of anti-cancer drugs.

Beyond its anti-cancer properties, 5-Bromo-N-methylpyrazin-2-amine has also shown potential in treating neurological disorders. Research conducted at the University of California, San Francisco, demonstrated that this compound can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are implicated in conditions such as Alzheimer's disease and epilepsy. The ability to modulate NMDA receptors suggests that 5-Bromo-N-methylpyrazin-2-amine could be developed into novel therapeutic agents for these debilitating conditions.

The synthesis of 5-Bromo-N-methylpyrazin-2-amine involves several well-established chemical reactions. One common synthetic route involves the bromination of N-methylpyrazin-2-amine followed by further functionalization steps to introduce additional substituents if needed. The synthetic flexibility of this compound allows researchers to create a wide range of derivatives with tailored properties, enhancing its utility in drug discovery programs.

In addition to its biological activities, the physicochemical properties of 5-Bromo-N-methylpyrazin-2-amine are also noteworthy. It is generally stable under standard laboratory conditions and can be stored at room temperature without significant degradation. However, care should be taken to avoid exposure to strong acids or bases, which can affect its stability.

The safety profile of 5-Bromo-N-methylpyrazin-2-amine has been evaluated in several preclinical studies. These studies have shown that it exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a pharmaceutical agent. However, as with any new chemical entity, comprehensive safety assessments are necessary before it can be advanced to clinical trials.

In conclusion, 5-Bromo-N-methylpyrazin-2-amine (CAS No. 446286-92-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:446286-92-6)5-Bromo-N-methylpyrazin-2-amine
A872493
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):184.0/530.0/785.0/1556.0
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